Product packaging for antimycin A9(Cat. No.:)

antimycin A9

货号: B1251843
分子量: 554.6 g/mol
InChI 键: NAEDADOYRYAJDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Antimycin A9 is a specialized antibiotic belonging to the antimycin family, first isolated from the cultured broth of Streptomyces sp. K01-0031 . It is distinguished from other antimycins by being the first in its class to feature an aromatic 8-acyl residue . This compound exhibits potent biological activities, including nematocidal activity against Caenorhabditis elegans and insecticidal activity against Artemia salina (brine shrimp) . The primary mechanism of action of this compound, consistent with other antimycins, is the inhibition of the mitochondrial electron transport chain. It potently targets and inhibits bovine heart NADH oxidase at nanomolar concentrations . Antimycins achieve this by binding to the Qi site of cytochrome c reductase (Complex III), which disrupts the Q-cycle and prevents the reduction of ubiquinone . This inhibition halts cellular respiration and oxidative phosphorylation, leading to a loss of ATP production and an increase in the generation of toxic superoxide radicals, ultimately inducing apoptosis . This compound can be obtained both through isolation from microbial fermentation and via a practical total synthesis, which utilizes an asymmetric aldol reaction with Oppolzer's sultam as a chiral auxiliary . Researchers value this compound for its specific activity in studying mitochondrial function, exploring mechanisms of cell death, and as a bioactive compound in pesticidal research . This product is intended For Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34N2O9 B1251843 antimycin A9

3D Structure

Interactive Chemical Structure Model





属性

分子式

C29H34N2O9

分子量

554.6 g/mol

IUPAC 名称

[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-phenylacetate

InChI

InChI=1S/C29H34N2O9/c1-4-5-12-21-26(40-23(33)15-19-10-7-6-8-11-19)18(3)39-29(37)24(17(2)38-28(21)36)31-27(35)20-13-9-14-22(25(20)34)30-16-32/h6-11,13-14,16-18,21,24,26,34H,4-5,12,15H2,1-3H3,(H,30,32)(H,31,35)

InChI 键

NAEDADOYRYAJDM-UHFFFAOYSA-N

规范 SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC3=CC=CC=C3

同义词

antimycin A(9)
antimycin A9

产品来源

United States

Discovery, Isolation, and Taxonomic Origin of Antimycin A9

Historical Discovery of Antimycin A Compounds

The journey to understanding Antimycin A9 begins with the discovery of the broader Antimycin A complex. This group of related macrocyclic lactones was first reported in scientific literature in 1949. nih.govacs.org Initial research in the early 1950s highlighted the complex for its potent antifungal properties. bioaustralis.comfermentek.com The antimycins are primarily isolated from various species of Streptomyces, a genus of Actinobacteria renowned for its production of a wide array of secondary metabolites. bioaustralis.comoup.com

The Antimycin A complex is not a single substance but a mixture of closely related analogues, with the predominant forms being antimycins A1 through A4. bioaustralis.comfermentek.com To date, more than 40 distinct antimycin analogues have been identified. researchgate.net The structural diversity among these compounds typically arises from variations in the length of the fatty acid ester chain or the adjacent alkyl starting unit, which leads to a wide range of congeners. bioaustralis.comfermentek.com

Isolation of this compound from Streptomyces Species

This compound was successfully isolated from the cultured broth of the bacterial strain Streptomyces sp. K01-0031. nih.gov During the isolation process, several other known members of the antimycin family were also identified, including antimycins A3a, A3b, A4, and A7. nih.gov Another compound, flazin (B10727) methyl ester, was also co-isolated from the same culture. nih.gov The discovery of this compound was particularly notable as it was the first antimycin identified to possess an aromatic 8-acyl residue, a structural feature that distinguishes it from previously characterized analogues. nih.gov

CompoundProducing StrainOther Co-isolated CompoundsUnique Feature of this compound
This compoundStreptomyces sp. K01-0031Antimycin A3a, Antimycin A3b, Antimycin A4, Antimycin A7, Flazin methyl esterFirst antimycin with an aromatic 8-acyl residue

The identification and characterization of the producing microorganism are fundamental steps in the study of a natural product. For this compound, the source is Streptomyces sp. K01-0031. nih.gov The characterization of a Streptomyces strain typically involves a polyphasic approach, combining morphological, physiological, and biochemical analyses. mdpi.comnih.gov

Morphological Characterization: This involves observing the macroscopic features of the colonies, such as the color and texture of the aerial and substrate mycelia, and the presence of any diffusible pigments when grown on various culture media. mdpi.comnih.gov Microscopically, the structure of the spore chains is examined, which can be straight, flexuous, or spiral. nih.gov

Physiological Characterization: This determines the optimal growth conditions for the strain. Key parameters include temperature range, pH tolerance, and salinity (NaCl) concentration. nih.gov For example, a strain might be classified as mesophilic if it grows best in a moderate temperature range (e.g., 25–37 °C). nih.gov

Biochemical Characterization: This involves assessing the metabolic capabilities of the strain, such as its ability to utilize different sugars (e.g., glucose, fructose, mannitol) as carbon sources and to produce various enzymes like catalase, urease, or those involved in the hydrolysis of casein and gelatin. nih.gov

The collective data from these characterization studies allow for the precise classification of the producing strain within the Streptomyces genus.

Characterization TypeParameters ExaminedExample Observations for a Streptomyces Strain
Morphological Aerial & Substrate Mycelium Color, Spore Chain Shape, Colony TextureGrayish aerial mycelium, white substrate mycelium, straight to flexuous spore chains, rough colony texture. mdpi.comnih.govnih.gov
Physiological Temperature Range, pH Range, NaCl ToleranceOptimal growth at 30°C, pH 7.0, and in the presence of <4% NaCl. nih.gov
Biochemical Carbon Source Utilization, Enzyme ProductionUtilizes fructose, mannose, and glucose; Positive for catalase, urease, and casein hydrolysis. nih.gov

Genomic and phylogenetic studies provide deep insights into the evolutionary relationships of antimycin-producing bacteria and the distribution of their biosynthetic gene clusters (BGCs). nih.govnih.gov A comprehensive analysis of publicly available actinobacterial genomes identified 73 putative antimycin BGCs. nih.govnih.govmicrobiologyresearch.orgwhiterose.ac.uk These BGCs, which contain the genetic blueprint for producing antimycins, can be categorized based on the presence or absence of two specific genes: antP (encoding a kynureninase) and antQ (encoding a phosphopantetheinyl transferase). nih.govnih.gov

This classification leads to four distinct forms of BGCs:

L-form: Possesses both antP and antQ.

S-form: Lacks both antP and antQ.

IQ-form: Lacks antP but has antQ.

IP-form: Has antP but lacks antQ.

Phylogenetic analysis, often based on the concatenated DNA sequences of core biosynthetic genes (e.g., antFGHIJKLMNO), reveals two major clades of antimycin producers. nih.govresearchgate.net These clades clearly separate the strains harboring S-form BGCs from those with L-form and I-form BGCs. nih.govnih.govwhiterose.ac.uk Evolutionary models suggest that the ancestral antimycin producer likely contained an L-form gene cluster. nih.govnih.govmicrobiologyresearch.orgwhiterose.ac.uk This ancestral cluster is thought to have been propagated primarily through vertical transmission (passed down from parent to offspring) and subsequently diversified into the other forms (S, IQ, and IP) over evolutionary time. nih.govnih.govwhiterose.ac.uk This research highlights a coherent relationship between the phylogeny of the producing organisms and the genetic architecture of their antimycin BGCs. biorxiv.org

BGC FormantP GeneantQ GenePhylogenetic Clade Association
L-form PresentPresentClade with I-forms
S-form AbsentAbsentDistinct, separate clade
IQ-form AbsentPresentClade with L-form
IP-form PresentAbsentClade with L-form

Biosynthetic Pathways and Engineered Production of Antimycin A9 and Analogs

Genetic Basis of Antimycin Biosynthesis

The blueprint for antimycin biosynthesis is encoded within specific gene clusters found predominantly in Streptomyces species. These gene clusters direct the synthesis of the core antimycin structure and subsequent modifications.

Antimycins are synthesized through a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. nih.govresearchgate.netwikipedia.orgacs.orgescholarship.orgresearchgate.netnih.govweblio.jp This multi-enzyme system functions as a modular assembly line, sequentially adding specific building blocks to construct the depsipeptide scaffold. wikipedia.org NRPS modules are responsible for incorporating amino acids, while PKS modules incorporate extender units derived from acyl-CoA molecules. nih.gov The specific arrangement and substrate specificities of the domains within these modules determine the final structure of the antimycin produced. nih.govescholarship.org In the case of the 9-membered antimycins, the PKS module typically utilizes alkylmalonyl-CoA as an extender unit, distinguishing their biosynthesis from other antimycin-type depsipeptides that may incorporate malonyl-CoA. nih.gov

The genes governing antimycin biosynthesis are clustered together in what are known as biosynthetic gene clusters (BGCs), often referred to as ant gene clusters. wikipedia.orgcore.ac.uknih.gov These clusters contain the genetic information for the core NRPS-PKS machinery, enzymes involved in the synthesis of the starter unit, and various tailoring enzymes that modify the nascent antimycin structure. wikipedia.orgcore.ac.uknih.govnih.gov A well-studied example is the ant gene cluster from Streptomyces sp. S4, which comprises 15 genes organized into four polycistronic operons: antAB, antCDE, antGF, and antHIJKLMNO. core.ac.uknih.gov Through genetic manipulation in Streptomyces and heterologous expression studies, the functions of individual ant genes have been elucidated. researchgate.netacs.orgescholarship.org For instance, the genes antFGHIJKLN are essential for the biosynthesis of the unique starter unit, 3-formamidosalicylate. core.ac.uknih.gov The core NRPS/PKS enzymatic activities are carried out by the proteins encoded by antCD. core.ac.uk Antimycin BGCs exhibit variations in gene content and organization, categorized into short-form (S-form, 15 genes), intermediate-form (IP- or IQ-form, 16 genes), and long-form (L-form, 17 genes), based on the presence or absence of the antP and antQ genes. nih.govd-nb.info AntP encodes a kynureninase involved in starter unit biosynthesis, while antQ encodes a phosphopantetheinyl transferase. nih.gov Despite these architectural differences, the gene order within these clusters is largely conserved. nih.gov

Tailoring enzymes are crucial for introducing structural variations into the basic antimycin scaffold, contributing significantly to the diversity of the antimycin family. wikipedia.orgnih.govresearchgate.netresearchgate.net Among these, AntB and AntO are key players. nih.govresearchgate.netresearchgate.net AntB is a discrete acyltransferase that catalyzes a transesterification reaction, installing an acyloxyl moiety at the C-8 position. nih.govresearchgate.netresearchgate.net This enzymatic activity is responsible for the chemical diversity observed at the R1 position of antimycins. nih.govresearchgate.net Notably, AntB exhibits remarkable substrate promiscuity in vitro, accepting a wide range of acyl-CoA substrates, which opens possibilities for generating novel analogs through precursor-directed biosynthesis or enzymatic modification. researchgate.netresearchgate.net AntO is a lipase (B570770) homologue predicted to catalyze the installation of the N-formyl group, a characteristic feature of the 3-formamidosalicylate moiety. nih.govresearchgate.netresearchgate.net While AntO is known to be important for the biological activity of antimycins against certain organisms, the precise stage at which the formylation occurs during biosynthesis is still being investigated. researchgate.net

Synthetic Biology and Pathway Engineering for Antimycin A9 Production

The structural complexity of antimycins and the often low yields from natural Streptomyces producers have driven efforts to utilize synthetic biology and pathway engineering for improved production and the creation of new analogs. nih.govresearchgate.netacs.orgbeilstein-journals.org

Heterologous expression systems provide valuable platforms for reconstituting and manipulating antimycin biosynthesis. Escherichia coli, a well-characterized and easily manipulated host, has been successfully engineered to produce antimycins, allowing for detailed studies of the pathway and the generation of analogs. researchgate.netacs.orgescholarship.org This system has been instrumental in confirming the functions of various tailoring and biosynthetic enzymes. researchgate.netacs.orgescholarship.org Streptomyces albus is another important host organism for the heterologous expression of antimycin BGCs, enabling the production and diversification of antimycin-type compounds. nih.govcore.ac.uk The successful reconstitution of the biosynthetic pathway for respirantin (B1256721), an 18-membered antimycin-type depsipeptide, in S. albus demonstrates the potential of this system for producing complex antimycin analogs. nih.gov

Biocatalysis and Chemical Derivatization Approaches

Structural modification of antimycin compounds, including this compound, through biocatalytic and chemical methods is a key strategy for diversifying their structures and potentially improving their properties. These approaches allow for targeted changes to specific functional groups or regions of the molecule that may be difficult to achieve solely through traditional fermentation or total synthesis.

Biocatalysis leverages the specificity of enzymes or whole-cell systems to perform chemical transformations on antimycin structures or their biosynthetic intermediates. For instance, tailoring enzymes within the antimycin biosynthetic gene clusters, such as acyltransferases (e.g., AntB) and putative lipases (e.g., AntO), are involved in generating natural diversity by modifying the acyl chains and installing functional groups like the N-formyl group researchgate.net. AntB, an acyltransferase, has been shown to be remarkably promiscuous, accepting a variety of substrates to introduce different acyl chains at the C-8 position of the dilactone core researchgate.net. This enzymatic flexibility can be exploited through in vitro enzymatic reactions or in vivo pathway engineering in heterologous hosts to produce novel antimycin analogs with altered C-8 substituents researchgate.netnih.gov.

Research has demonstrated the use of biocatalytic methods to introduce modifications such as hydroxylation. For example, studies on ring-expanded antimycin-type depsipeptides like respirantin, which share structural features with antimycins, have shown that enzymatic reduction can convert a keto group adjacent to an alkyl chain into a hydroxyl group nih.gov. This type of transformation, mediated by specific enzymes, can be applied to antimycin scaffolds to generate hydroxylated analogs, potentially altering their biological activity nih.gov.

Chemical derivatization provides complementary routes to modify antimycins, allowing for a wide range of structural alterations not easily accessible by enzymatic methods alone. These approaches can involve targeted functional group transformations, coupling reactions, or the introduction of new chemical moieties. For this compound, with its phenylacetic acid residue at C-8, chemical modifications could target the aromatic ring, the carboxylic acid group, or other parts of the depsipeptide core.

Studies have explored chemical derivatization to modify the salicylamide (B354443) portion or the dilactone ring. For example, acidic hydrolysis has been used to modify related antimycin-type depsipeptides, suggesting similar chemical methods could be applied to this compound to explore modifications of the formamide (B127407) or amide linkages nih.gov. Furthermore, synthetic derivatives, such as 2-methoxyantimycin A3, have been created through chemical synthesis, demonstrating that modifications to the aromatic ring can yield analogs with altered biological profiles, such as the loss of respiratory chain inhibition while retaining activity against anti-apoptotic proteins researchgate.net.

Combining biocatalysis and chemical derivatization offers a powerful strategy for generating diverse libraries of this compound analogs. Biocatalysis can provide access to specific regioselective or stereoselective modifications, while chemical synthesis can introduce a broader range of functional groups and structural complexities. This integrated approach facilitates structure-activity relationship (SAR) studies to understand how specific modifications impact biological activity and physicochemical properties.

Detailed research findings illustrating these approaches include:

Enzymatic Reduction: An enzyme (NatF) was shown to reduce a keto group in a respirantin analog (structurally related to antimycins), yielding a hydroxylated product. This biocatalytic step provides a route to introduce hydroxyl functionalities into the antimycin scaffold nih.gov.

Chemical Hydrolysis: Acidic hydrolysis of a respirantin analog resulted in the cleavage of a formyl group, demonstrating a chemical method for modifying the formamido position nih.gov.

Acyltransferase Promiscuity: The acyltransferase AntB, involved in antimycin biosynthesis, exhibits promiscuity towards various acyl-CoA and acyl-SNAC substrates, enabling the enzymatic incorporation of diverse fatty acids at the C-8 position researchgate.net. This biocatalytic flexibility is crucial for generating analogs with varied alkyl or aromatic chains at this site, including potentially modifying the phenylacetic acid moiety in this compound or introducing alternative aromatic or aliphatic groups.

The data below summarizes representative examples of modifications achievable through these methods, based on findings from studies on antimycins and related depsipeptides:

Modification TypeTarget Position(s)MethodExample OutcomeReference
Hydroxylation (Keto Reduction)Adjacent to alkyl chain (e.g., C-8)Biocatalysis (Enzyme-catalyzed)Conversion of keto to hydroxyl group nih.gov
DeformylationN-formyl groupChemical Derivatization (Acid Hydrolysis)Removal of formyl group nih.gov
Acyl Chain VariationC-8Biocatalysis (Acyltransferase)Incorporation of diverse acyl/aromatic chains researchgate.net
Aromatic Ring ModificationSalicylamide moietyChemical DerivatizationIntroduction of methoxy (B1213986) group (e.g., 2-methoxy) researchgate.net

These examples highlight the power of combining biocatalytic and chemical approaches to expand the structural diversity of this compound and its analogs, paving the way for the discovery of compounds with potentially improved pharmacological profiles or novel activities.

Molecular Mechanisms of Action of Antimycin A9

Inhibition of Mitochondrial Electron Transport Chain

A key mechanism by which antimycin A9 functions is the disruption of the mitochondrial electron transport chain (ETC), a critical process for cellular energy production. researchgate.netwikipedia.orgcellsignal.com

Specific Targeting of Cytochrome c Reductase (Complex III)

This compound, like other antimycins, is a potent inhibitor of mitochondrial complex III, also known as cytochrome c reductase or the ubiquinol-cytochrome c reductase complex. kitasato-u.ac.jpwikipedia.orgcellsignal.comtaylorandfrancis.comsigmaaldrich.cn This complex is a central enzyme in the ETC, facilitating the transfer of electrons from ubiquinol (B23937) to cytochrome c. wikipedia.orgsigmaaldrich.cn this compound specifically binds to the Qi site of cytochrome c reductase, a site involved in the reduction of ubiquinone. wikipedia.org This binding event disrupts the normal flow of electrons through Complex III. wikipedia.orgcellsignal.com

Disruption of Ubiquinone-Ubiquinol Q-Cycle

The binding of this compound to the Qi site of cytochrome c reductase directly interferes with the Q-cycle. wikipedia.orgcellsignal.com The Q-cycle is a process within Complex III that involves the stepwise oxidation and reduction of ubiquinone and ubiquinol, contributing to the pumping of protons across the inner mitochondrial membrane. wikipedia.orgwikipedia.org By inhibiting the reduction of ubiquinone at the Qi site, this compound disrupts this cycle, thereby halting electron transfer through Complex III. wikipedia.orgcellsignal.com

Impact on Proton Gradient and ATP Synthase Activity

The inhibition of electron transport at Complex III by this compound has significant downstream consequences for mitochondrial function. The normal operation of the ETC, particularly Complexes I, III, and IV, is responsible for pumping protons from the mitochondrial matrix to the intermembrane space, establishing an electrochemical proton gradient across the inner mitochondrial membrane. wikipedia.orgkhanacademy.orgnumberanalytics.com This proton gradient is the driving force for ATP synthase (Complex V), which utilizes the potential energy stored in the gradient to synthesize ATP from ADP and inorganic phosphate. wikipedia.orgkhanacademy.orgnumberanalytics.com By blocking electron flow through Complex III, this compound collapses this proton gradient. wikipedia.orgnih.gov The dissipation of the proton gradient subsequently inhibits the activity of ATP synthase, leading to a reduction in cellular ATP production. wikipedia.orgnih.gov

Modulation of Apoptotic Pathways

Beyond its effects on the ETC, this compound has also been shown to influence cellular apoptotic pathways.

Interaction with Mitochondrial Bcl-2/Bcl-xL Proteins

Antimycins, including analogues of Antimycin A, have been identified as potent and selective inhibitors of the mitochondrial anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.netnih.govcellsignal.comnih.gov These proteins are crucial regulators of apoptosis, and their overexpression in cancer cells can confer resistance to chemotherapeutic agents. researchgate.netcellsignal.com Research suggests that antimycins bind to the hydrophobic groove of Bcl-2 and Bcl-xL, a site typically involved in interactions with pro-apoptotic proteins. researchgate.netnih.govnih.gov This binding can disrupt the anti-apoptotic function of Bcl-2 and Bcl-xL. cellsignal.comnih.gov

Influence on Mitochondrial Membrane Potential Dynamics

The inhibition of Complex III by this compound leads to a rapid loss of mitochondrial membrane potential (ΔΨm). cellsignal.comnih.govnih.govresearchgate.net The mitochondrial membrane potential is a key indicator of mitochondrial health and is intimately linked to both ATP production and the regulation of apoptosis. nih.govphysiology.org A decrease in ΔΨm is often an early event in the intrinsic apoptotic pathway, facilitating the release of pro-apoptotic factors from the mitochondria. researchgate.netscience.gov While the collapse of the proton gradient directly contributes to the loss of ΔΨm due to ETC inhibition, the interaction of antimycins with Bcl-2/Bcl-xL proteins can also influence mitochondrial membrane potential dynamics and contribute to the induction of apoptosis. nih.govnih.govnih.govfrontiersin.org This suggests a dual mechanism by which this compound can impact mitochondrial membrane potential, leading to cellular effects, including apoptosis. cellsignal.comresearchgate.netfocusbiomolecules.com

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Effects on Reactive Oxygen Species (ROS) Generation

Inhibition of mitochondrial Complex III by Antimycin A is a known inducer of reactive oxygen species (ROS) generation. cellsignal.comscience.govpatsnap.comnih.govresearchgate.net This occurs due to the disruption of electron flow within the complex. patsnap.com

Superoxide (B77818) Production Mechanisms

Antimycin A-induced ROS generation is primarily attributed to the increased production of superoxide radicals. science.govabcam.cnnih.gov This superoxide production originates from the outer quinone-binding site (Qo site) of Complex III when electron transfer is inhibited by antimycin at the Qi site. capes.gov.brnih.gov The blockade at the Qi site leads to an accumulation of electrons upstream, particularly on the semiquinone intermediate at the Qo site. capes.gov.brnih.govplos.org This unstable semiquinone can then directly transfer an electron to molecular oxygen, generating superoxide. capes.gov.brnih.gov

Studies using isolated mitochondria have shown a bell-shaped relationship between superoxide production and the reduction state of cytochrome b566, a component of Complex III. capes.gov.brnih.gov Superoxide production peaks at intermediate reduction states of cytochrome b566, supporting the mechanism involving the semiquinone at the Qo site. capes.gov.brnih.gov The reduction states of both cytochrome b566 and b562 influence the concentration of the semiquinone and thus superoxide production. capes.gov.brnih.gov

Data illustrating the effect of Antimycin A on superoxide production can be observed in various cell types. For instance, in HepG2 cells, treatment with 10 nM Antimycin A resulted in a significant increase in basal superoxide production. researchgate.net

Impact on Cellular Redox Homeostasis (e.g., Glutathione (B108866) Depletion)

The excessive generation of ROS, particularly superoxide, induced by Antimycin A, can overwhelm the cell's antioxidant defense systems, leading to a disruption of cellular redox homeostasis. nih.govmdpi.comtaylorfrancis.com A key component of cellular antioxidant defense is glutathione (GSH), a tripeptide that acts as a redox buffer and is crucial for scavenging ROS. researchgate.netmdpi.com

Antimycin A treatment has been shown to induce glutathione depletion in various cell types. cellsignal.comnih.govfrontiersin.org This depletion is a consequence of the increased oxidative stress caused by elevated ROS levels. nih.govmdpi.com As GSH is consumed in the process of neutralizing ROS, its intracellular levels decrease. nih.govmdpi.com The depletion of glutathione further exacerbates oxidative stress and can contribute to cellular damage and dysfunction. mdpi.com

For example, in human pulmonary fibroblast (HPF) cells, Antimycin A treatment led to a dose-dependent depletion of GSH levels. nih.gov This effect was observed alongside increased ROS levels, including superoxide. nih.gov

Mechanisms of Action in Other Biological Systems

Beyond its effects on mitochondrial respiration in animal and fungal cells, Antimycin A also impacts electron transport in other biological systems, notably in photosynthetic organisms.

Inhibition of Cyclic Electron Flow in Photosynthetic Systems

In photosynthetic systems, electron transport occurs through both linear and cyclic pathways. biorxiv.orgbiorxiv.org Cyclic electron flow (CEF) around Photosystem I (PSI) is an alternative pathway that recycles electrons from ferredoxin back to the plastoquinone (B1678516) pool, contributing to ATP synthesis without the production of NADPH. biorxiv.orgfrontiersin.org

Antimycin A is recognized as an inhibitor of the Antimycin A-sensitive pathway of cyclic electron flow in plants and algae. wikipedia.orgbiorxiv.orgbiorxiv.orgfrontiersin.orgnih.gov This pathway is thought to involve the PGR5-PGRL1 complex, which acts as a ferredoxin-plastoquinone reductase. frontiersin.orgnih.gov Antimycin A has been used as a tool to characterize this specific CEF pathway since its discovery. frontiersin.orgnih.gov While the exact mechanism by which Antimycin A inhibits this pathway is not fully elucidated, it is understood to interfere with the electron transfer from ferredoxin to plastoquinone mediated by the PGR5-PGRL1 complex. biorxiv.orgfrontiersin.orgnih.gov

Recent research suggests that Antimycin A may also have secondary effects on Photosystem II (PSII), a component not directly involved in CEF-PSI, particularly in the presence of QB-site binding herbicides. biorxiv.orgbiorxiv.org These effects include influencing the acceptor side of PSII and inhibiting electron transport within PSII. biorxiv.orgbiorxiv.org However, its primary recognized effect in photosynthetic systems remains the inhibition of the Antimycin A-sensitive CEF pathway. biorxiv.orgbiorxiv.orgfrontiersin.orgnih.gov

Cellular and Subcellular Biological Effects of Antimycin A9

Induction of Programmed Cell Death in Cellular Models

Antimycin A has been shown to induce programmed cell death, including apoptosis, in various cellular models cellsignal.comscbt.comfocusbiomolecules.com. This process is characterized by a cascade of events involving specific molecular markers and morphological changes.

Apoptotic Pathways and Associated Markers (e.g., PARP Proteolysis, Caspase Activity)

Apoptosis, a form of programmed cell death, is executed through intrinsic or extrinsic pathways, both converging on the activation of a caspase cascade nih.govelrig.org. Mitochondria play a key role in the intrinsic pathway, with mitochondrial outer membrane permeabilization (MOMP) leading to the release of pro-apoptotic molecules nih.gov.

Studies have investigated the involvement of markers like PARP proteolysis and caspase activity in antimycin A-induced cell death. In human leukemia HL-60 cells, antimycin A induced an apoptotic-like cell death characterized by nuclear and DNA fragmentation nih.gov. This cell death was significantly restricted by inhibitors of nitric oxide synthase (NOS) and poly(ADP-ribose) polymerase (PARP), suggesting the involvement of NO production and PARP overactivation nih.gov. Excessive signals related to PARP overactivation can induce the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, leading to DNA fragmentation nih.gov. In Antimycin A-treated HL-60 cells, nuclear translocation of AIF was observed nih.gov. However, in these cells, cytochrome c release or caspase-3 activation was not observed, suggesting an apoptotic-like cell death pathway independent of these specific events nih.gov.

Conversely, other research indicates that the production of reactive oxygen species (ROS) and membrane depolarization mediated by Antimycin A can lead to apoptosis, triggering the release of pro-apoptotic molecules like cytochrome c into the cytoplasm frontiersin.org. PARP proteolysis and caspase 3 cleavage or activation are considered middle-to-late markers of apoptosis, resulting from the activation of the caspase cascade elrig.orggriffith.edu.au. While some studies point to caspase-mediated apoptosis induced by Antimycin A researchgate.net, others suggest that in certain cell types or under specific conditions, Antimycin A-induced cell death may not involve caspase-3 activation or cytochrome c release nih.gov.

Research in H9c2 cardiac cells exposed to stress conditions showed that Antimycin A could effectively hinder induced PARP proteolysis and enhance cell survival, suggesting a protective effect against apoptosis in this context nih.govmdpi.com.

Chromatin Condensation and Nuclear Morphological Changes

Chromatin condensation and nuclear morphological changes are characteristic features of apoptosis nih.govelrig.orggriffith.edu.auresearchgate.net. These changes include nuclear shrinkage and the formation of apoptotic bodies containing condensed chromatin fragments griffith.edu.auresearchgate.net.

Antimycin A has been shown to induce nuclear and DNA fragmentation in human leukemia HL-60 cells, indicative of apoptotic-like cell death nih.gov. In the context of stress-induced apoptosis in H9c2 cardiac cells, Antimycin A was found to reverse chromatin condensation, contributing to enhanced cell survival nih.govmdpi.com. This suggests that while Antimycin A can induce apoptotic features, its effect on chromatin condensation may vary depending on the cellular context and the presence of other stressors.

Chromatin condensation, particularly at the nuclear periphery, has been linked to the disruption of nuclear shape and increased nuclear shape fluctuations bilkent.edu.tr. AIF translocation to the nucleus during apoptosis can cause isolated nuclei to undergo chromatin condensation and internucleosomal DNA fragmentation nih.govcore.ac.uk.

Mitochondrial Integrity and Function

Antimycin A is a well-established inhibitor of mitochondrial complex III, directly impacting mitochondrial function and integrity cellsignal.comcellsignal.jpwikipedia.orgnih.gov. This inhibition leads to a disruption of the electron transport chain and oxidative phosphorylation cellsignal.comcellsignal.jpwikipedia.orgnih.gov.

Morphological Alterations (e.g., Swelling, Cristae Damage)

Mitochondrial dysfunction induced by various factors, including inhibitors like Antimycin A, can lead to significant morphological alterations. These changes often include mitochondrial swelling and damage to the internal cristae structure nih.govnih.gov.

Studies using Antimycin A to induce mitochondrial damage in human RPE cells (ARPE-19 and hRPE) observed that mitochondria appeared swollen, and there was clear damage to their cristae structure nih.govnih.gov. Similar observations of mitochondrial swelling and disarrangement or breaking of cristae have been noted in inflamed tissues and in response to other mitochondrial toxins nih.govuni-duesseldorf.de. The reduction or disappearance of cristae is often consistent with a decrease in cellular ATP levels nih.gov.

While Antimycin A can induce mitochondrial swelling and reduced cristae density, some studies suggest that cristae dynamics may not be impaired despite these morphological changes uni-duesseldorf.deresearchgate.net. However, aberrant cristae morphology has been linked to a reduction in cristae dynamics uni-duesseldorf.de.

Effects on Mitochondrial Networks and Dynamics

Antimycin A, as a mitochondrial inhibitor, can influence mitochondrial networks and dynamics. In H9c2 cardiac cells, Antimycin A treatment resulted in mitochondria appearing intact and forming a well-shaped tubular network, even under conditions where other treatments caused fragmentation nih.govmdpi.com. This suggests that in certain contexts, Antimycin A might help preserve mitochondrial network integrity or prevent fragmentation induced by other stressors nih.govmdpi.com.

However, disrupting mitochondrial calcium homeostasis can lead to mitochondrial network abnormalities, including increased fragmentation or hyperfusion, which can exacerbate cell death science.gov. While Antimycin A can cause mitochondrial Ca2+ overload in some scenarios, its specific effects on network dynamics can be complex and may depend on the cell type and experimental conditions science.govplos.orgoup.com.

Studies have investigated how mitochondrial cristae morphology and dynamics are dependent on oxidative phosphorylation complexes and membrane potential, both of which are affected by Antimycin A uni-duesseldorf.deresearchgate.net. Inhibition of OXPHOS complexes by Antimycin A was accompanied by reduced ATP levels but did not necessarily affect cristae dynamics at a group level, although aberrant morphology was linked to impaired dynamics in a mitochondrial subset uni-duesseldorf.deresearchgate.net.

Cellular Stress Responses

Inhibition of mitochondrial respiration by Antimycin A can trigger various cellular stress responses. These responses are often aimed at mitigating the damage caused by mitochondrial dysfunction and restoring cellular homeostasis.

One significant consequence of Antimycin A inhibiting complex III is the generation of reactive oxygen species (ROS) cellsignal.comcellsignal.jpfrontiersin.orgscience.govnih.gov. Excessive ROS production can lead to oxidative stress, which in turn can activate various signaling pathways and contribute to cellular damage or the induction of cell death science.govnih.govmdpi.com. Antimycin A treatment has been shown to strongly generate ROS and induce glutathione (B108866) depletion in cells cellsignal.comcellsignal.jp.

Cells can employ mechanisms like autophagy, specifically mitophagy, to remove damaged mitochondria nih.govnih.gov. Dysfunction of the electron transport chain and loss of mitochondrial membrane potential, induced by agents like Antimycin A, are known activators of mitophagy nih.gov. However, in some cases, despite the activation of autophagy, Antimycin A-induced mitochondrial damage can still lead to cell death nih.govnih.gov.

Antimycin A has also been shown to suppress the induction of the unfolded protein response (UPRmt), a stress response pathway localized to mitochondria, in cells treated with proteasome inhibitors biorxiv.org. Furthermore, Antimycin A co-treatment enhanced mitochondrial biogenesis in this context biorxiv.org.

The Integrated Stress Response (ISR) has also been noted in studies involving mitochondrial inhibitors like Antimycin A under stress conditions mdpi.com. Cellular stress responses, including mitophagy, mitochondrial biogenesis, and the ubiquitin proteasome system, can differentially contribute to restraining regulated cell death depending on the extent of mitochondrial damage science.gov.

Antimycin A may also influence cellular stress responses through its effects on calcium homeostasis and the activation of specific ion channels science.govplos.org.

Activation of Autophagy as a Protective Mechanism

Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and protein aggregates to maintain cellular homeostasis. frontiersin.org Mitophagy, a selective form of autophagy, specifically targets damaged mitochondria for clearance. nih.govabclonal.com Studies using antimycin A have demonstrated that cells actively employ autophagy, including mitophagy, as a protective mechanism in response to mitochondrial damage. nih.govgriffith.edu.au For instance, in human retinal pigment epithelial (RPE) cells treated with antimycin A, active autophagy was observed, and inhibition of autophagy increased cell death, suggesting its role in limiting mitochondria-related cell damage. nih.gov This indicates that while antimycin A can induce mitochondrial dysfunction, the activation of autophagy serves as a survival mechanism for cells under such stress. nih.gov

Integrated Stress Response Activation

The Integrated Stress Response (ISR) is a cellular pathway activated by various stressors, including mitochondrial dysfunction. elifesciences.orgahajournals.org Activation of the ISR typically involves the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to the preferential translation of certain mRNAs, such as activating transcription factor 4 (ATF4). elifesciences.orgahajournals.org Research using antimycin, an inhibitor of complex III, has shown that it can trigger the ISR. elifesciences.orgahajournals.org In myoblasts, inhibition of the electron transport chain by antimycin led to impaired NADH oxidation, causing asparagine depletion and activating the ISR via the eIF2α kinase GCN2. elifesciences.org In human induced pluripotent stem cell-derived cardiomyocytes, antimycin also increased levels of phosphorylated eIF2α and ATF4, indicating ISR activation. ahajournals.org These findings highlight the role of the ISR as a response pathway to mitochondrial dysfunction induced by antimycin compounds.

Modulation of Cellular Metabolism

Inhibition of mitochondrial respiration by antimycin A significantly impacts cellular metabolism, primarily by affecting ATP production and altering metabolic pathways. nih.govmdpi.com

Alterations in ATP Levels

Mitochondria are the primary producers of cellular ATP through oxidative phosphorylation. mdpi.com As an inhibitor of mitochondrial complex III, antimycin A disrupts this process, leading to a decrease in ATP content. mdpi.comnih.gov Studies in L6 rat skeletal muscle cells exposed to antimycin A showed a decrease in ATP content, followed by a decrease in mitochondrial membrane potential. nih.gov This reduction in ATP levels is a direct consequence of the inhibited electron transport chain and impaired oxidative phosphorylation. mdpi.com

Metabolomic Profiling of Affected Pathways

Metabolomic profiling can reveal changes in cellular metabolic pathways in response to stimuli like antimycin A. als-journal.commdpi.com While specific metabolomic studies on antimycin A9 were not found, research on antimycin A1 has shown a significant impact on multiple metabolic pathways. nih.govfrontiersin.org A metabolomic analysis of Rhizoctonia solani treated with antimycin A1 revealed that it significantly impacted 12 metabolic pathways, suggesting alterations in metabolite profiles due to the inhibitory effects on the mitochondrial respiratory chain. nih.govfrontiersin.org This indicates that antimycin compounds can induce broad metabolic changes within the cell beyond just ATP depletion.

Gene Expression Profiling in Response to this compound

Here is a table summarizing some of the research findings discussed:

Biological EffectCompound Studied (if specified)Key Observation(s)Organism/Cell TypeSource Index
Activation of Autophagy/MitophagyAntimycin ACells employ autophagy/mitophagy as a protective mechanism; autophagy inhibition increases cell death.Human RPE cells (ARPE-19 and hRPE) nih.gov
Integrated Stress ResponseAntimycin, Antimycin ATriggers ISR activation (increased p-eIF2α, ATF4); linked to asparagine depletion and GCN2 activation.Mouse myoblasts, Human iPSC-derived cardiomyocytes elifesciences.orgahajournals.org
Alterations in ATP LevelsAntimycin AInduces a decrease in ATP content due to inhibited oxidative phosphorylation.L6 rat skeletal muscle cells, Opa1 KO cortex cells nih.govnih.gov
Metabolomic ProfilingAntimycin A1Significantly impacted 12 metabolic pathways.Rhizoctonia solani nih.govfrontiersin.org
Calcium Homeostasis PerturbationsAntimycin AInhibits antigen-stimulated calcium uptake and affects intracellular calcium release; increases cytosolic calcium.Rat basophilic leukemia cells, Rat parotid gland cells, Neurons nih.govnih.govscience.gov
Gene Expression ProfilingAntimycin A1Downregulation of mitochondrial genes (ATP6, ATP8, COX3, QCR6, CytB, ND1, ND3).Rhizoctonia solani nih.govfrontiersin.org

Suppression of Transcription Levels of Mitochondrial Enzyme Genes

This compound is a chemical compound belonging to the antimycin A group of antibiotics, which are produced by Streptomyces species. Like other members of this group, this compound has demonstrated biological activities, including antimicrobial and nematicidal effects. Research indicates that this compound inhibits bovine heart NADH oxidase at nanomolar concentrations, suggesting it shares the characteristic mitochondrial respiratory chain inhibition property of the antimycin family.

The antimycin A group is known to interfere with mitochondrial function, primarily by inhibiting complex III (cytochrome bc1 complex) of the electron transport chain. This inhibition can lead to a cascade of cellular events, including altered mitochondrial respiration and potentially affecting the expression of nuclear genes encoding mitochondrial proteins. Studies on other variants within the antimycin A group, such as Antimycin A1, have provided detailed insights into the suppression of transcription levels of mitochondrial enzyme genes. For instance, research on Rhizoctonia solani treated with Antimycin A1 showed suppressed transcription levels of several mitochondrial genes, including ATP6, ATP8, COX3, QCR6, CytB, ND1, and ND3. Similarly, studies using Antimycin A (often referring to a mixture or other variants) in cultured skeletal muscle cells (C2C12 myotubes) have reported downregulation of genes involved in mitochondrial bioenergetics, such as TFAM, UCP2, and PGC1α. Inhibition of the respiratory chain by Antimycin A has also been shown to inhibit the expression of genes functioning in the electron transport chain in fission yeast.

Spectrum of Non Clinical Biological Activities of Antimycin A9

Antifungal Activities

Antimycin A9 has shown inhibitory effects against several fungal species, including both human and plant pathogens. mdpi.comnih.gov

Activity against Fungal Pathogens (e.g., Trichophyton mentagrophytes, Aspergillus niger, Candida utilis, Rhizoctonia solani)

Studies have evaluated the antifungal activity of this compound against a panel of fungi. Notably, this compound demonstrated significant activity against Trichophyton mentagrophytes, a dermatophyte fungus. mdpi.comnih.gov The minimum inhibitory concentration (MIC) of this compound against T. mentagrophytes was reported as 0.31 µg/mL. nih.gov While activity against other tested fungi such as Aspergillus niger, Candida utilis, Saccharomyces cerevisiae, Shizosaccharomyces pombe, Mucor racemosus, and Penicillium chrysogenum was evaluated, the activity against T. mentagrophytes was the most significant, with MIC values against the other microorganisms being greater than 10 mg/mL. mdpi.comnih.gov Although some research mentions antimycins in general or other specific antimycin variants showing activity against Aspergillus niger and Candida utilis, and Rhizoctonia solani, the specific activity data for this compound against these particular species, beyond the >10 mg/mL MIC range in one study, is less detailed in the provided search results. mdpi.comnih.govmdpi.comfrontiersin.org

Table 1: Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Notes
Trichophyton mentagrophytes0.31 µg/mLMost significant activity observed. nih.gov
Aspergillus niger>10 mg/mLActivity evaluated. mdpi.comnih.gov
Candida utilis>10 mg/mLActivity evaluated. mdpi.comnih.gov
Saccharomyces cerevisiae>10 mg/mLActivity evaluated. mdpi.comnih.gov
Shizosaccharomyces pombe>10 mg/mLActivity evaluated. mdpi.comnih.gov
Mucor racemosus>10 mg/mLActivity evaluated. mdpi.comnih.gov
Penicillium chrysogenum>10 mg/mLActivity evaluated. mdpi.comnih.gov

Inhibition of Mycelial Growth, Conidiogenesis, and Conidia Germination

While the provided search results specifically detail the effects of antimycin A, another member of the antimycin family, on the life stages of Magnaporthe oryzae Triticum (MoT), these findings offer insights into potential mechanisms of action for antimycin compounds, including this compound. Antimycin A has been shown to suppress mycelial growth, inhibit conidiogenesis (spore formation), and reduce conidia germination in MoT. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net At a concentration of 10 µg/mL, antimycin A suppressed mycelial growth by 62.90%, completely inhibited conidiogenesis (100%), and reduced conidia germination by 42%. nih.govnih.govresearchgate.net It also induced abnormal germ tubes and suppressed appressoria formation in germinated conidia. nih.govresearchgate.net These observations on antimycin A suggest that this compound, as a related compound, may exert its antifungal effects through similar mechanisms impacting fungal development and reproduction.

Antibacterial Activities

This compound has also demonstrated activity against certain bacteria. mdpi.com

Spectrum against Gram-Positive and Gram-Negative Bacteria (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

This compound has been reported to exhibit antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative species. mdpi.com Specifically, it demonstrated activity against Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Pseudomonas aeruginosa (Gram-negative). mdpi.com While the search results confirm activity against these specific examples, detailed MIC values or comparative data across the spectrum of bacteria for this compound are not extensively provided within the search snippets. mdpi.comresearchgate.netmdpi-res.comscielo.org.conih.gov

Table 2: Antibacterial Activity of this compound

Bacterial SpeciesGram StainActivityNotes
Bacillus subtilisGram-PositiveActiveActivity demonstrated. mdpi.com
Escherichia coliGram-NegativeActiveActivity demonstrated. mdpi.com
Staphylococcus aureusGram-PositiveActiveActivity demonstrated. mdpi.com
Pseudomonas aeruginosaGram-NegativeActiveActivity demonstrated. mdpi.com

Nematocidal and Insecticidal Potencies

This compound has shown potent activity against model organisms for nematodes and insects. nih.govkitasato-u.ac.jp

Activity against Model Organisms (e.g., Caenorhabditis elegans, Artemia salina)

This compound has demonstrated potent nematocidal activity against Caenorhabditis elegans and insecticidal activity against Artemia salina. nih.govkitasato-u.ac.jpebi.ac.ukplos.orgscispace.com Research indicates that this compound was more potent than other tested antimycins, including A3a, A3b, A4, and A7, against both C. elegans and A. salina. kitasato-u.ac.jp The MIC of this compound against C. elegans was 0.2 µg/mL, and against A. salina was 0.05 µg/mL. kitasato-u.ac.jp This highlights its significant toxicity to these model invertebrates. kitasato-u.ac.jp

Table 3: Nematocidal and Insecticidal Activity of this compound

OrganismTypeMinimum Inhibitory Concentration (MIC)Notes
Caenorhabditis elegansNematode0.2 µg/mLPotent activity. kitasato-u.ac.jp
Artemia salinaBrine Shrimp0.05 µg/mLPotent activity. kitasato-u.ac.jp

Applications in Aquatic Species Management Research

Antimycin A has been extensively studied and utilized as a management chemical to control non-indigenous and nuisance fish populations in various aquatic environments, including streams, lakes, and aquaculture ponds nih.govctdbase.org. Its use aims to improve habitat for more desirable native species ctdbase.org.

Research on Piscicidal Properties (e.g., against common carp (B13450389), invasive fish species)

Antimycin A functions as a piscicide by inhibiting cellular respiration, specifically oxidative phosphorylation, after being absorbed through the gills of fish wikipedia.orgusgs.gov. This disruption of the electron transport chain prevents ATP production, leading to mortality wikipedia.org.

Research has demonstrated the efficacy of Antimycin A against a variety of fish species, including common carp (Cyprinus carpio) and other invasive fish nih.govebi.ac.uk. Studies have investigated the use of Antimycin A incorporated into baits, such as corn-based pellets, to selectively target common carp ebi.ac.uk. Laboratory and pond experiments using corn-based bait containing Antimycin A have shown mortality in common carp, while having minimal or no significant mortality on non-target species like yellow perch (Perca flavescens) and bluegill (Lepomis macrochirus) ebi.ac.uk. For instance, one study reported 46% mortality of carp and 76% of fathead minnows (Pimephales promelas) in tank trials, but no significant mortality of perch or bluegill. A pond study showed 37% mortality among adult carp with no mortality among perch or bluegill. Oral delivery of Antimycin A using corn-based bait has been demonstrated as a selective method for common carp control ebi.ac.uk.

Antimycin A has been recognized for its potential for selective or partial control of certain unwanted fish due to varying species susceptibility ctdbase.org. It has been used in aquaculture to selectively remove smaller or more sensitive species that might reduce the yield of commercially farmed fish like catfish.

Species Sensitivity Distribution Studies in Aquatic Organisms

Studies on species sensitivity distribution have shown that fish are generally more sensitive to Antimycin A than aquatic invertebrates nih.gov. Acute studies (≤ 24 hours) indicated that fish were significantly more sensitive to Antimycin A than invertebrates nih.gov. Similarly, datasets comparing toxicity values over longer periods (≤ 96 hours) also showed fish to be considerably more sensitive nih.gov.

Within fish species, there is a wide range of susceptibility to Antimycin A ctdbase.org. Trouts are among the most sensitive species, while certain catfishes are among the least sensitive ctdbase.org. For example, some catfishes can survive concentrations of Antimycin A that are lethal to many other species.

Fish sensitivity to Antimycin A is also dependent on their size or life stage nih.govctdbase.org. Fry, fingerlings, and juvenile fish typically demonstrate higher sensitivity compared to adult fish nih.govctdbase.org.

Influencing Factors on Efficacy (e.g., pH, temperature, fish mass)

The efficacy of Antimycin A as a piscicide is influenced by several environmental and biological factors, including water pH, temperature, and fish mass or size nih.govctdbase.org.

Water pH significantly affects Antimycin A toxicity nih.gov. The toxicity of Antimycin A decreases as pH increases. This reduction in toxicity is particularly notable at pH values above 8.5. For instance, studies with goldfish showed a substantial increase in the concentration required for 100% mortality as pH increased from 5 to 10. The degradation half-life of Antimycin A in water is also influenced by pH, with much shorter half-lives at higher pH values nih.gov.

Water temperature also plays a role in Antimycin A efficacy nih.gov. Antimycin A is generally more active in warmer water than in cold water. However, higher temperatures can also accelerate the degradation rate of Antimycin A, which can complicate its application, especially in situations where continuous concentrations are difficult to maintain.

Fish mass or size is another crucial factor influencing Antimycin A toxicity nih.govctdbase.org. As mentioned earlier, smaller fish (fry, fingerlings, juveniles) are typically more susceptible than larger adult fish nih.govctdbase.org.

While less pronounced than pH and temperature, water hardness can also slightly influence Antimycin A effectiveness, with the toxicant being slightly less effective in harder water. Turbidity does not appear to significantly affect its activity on fish.

Ecological and Environmental Roles of Antimycin A9

Competitive Advantage in Microbial Communities

Antimycins, as secondary metabolites produced by Streptomyces, can play a crucial role in mediating interactions within microbial communities. researchgate.netmdpi-res.complos.org The production of antimicrobial compounds like antimycin A9 can provide Streptomyces species with a competitive advantage against other microorganisms in their environment, such as soil or aquatic habitats. researchgate.netekb.egmdpi.com This competitive edge is gained by inhibiting the growth or survival of competing bacteria or fungi that are susceptible to this compound's effects, thereby allowing the producing strain to access limited resources more effectively. plos.orgnih.gov Research indicates that interactions within species-rich microbial communities, including competition for resources, can significantly influence the growth and evolution of individual species. plos.orgfrontiersin.org The production of bioactive compounds is a known mechanism by which actinomycetes, including Streptomyces, interact with and shape their microbial environment. ekb.egnih.govresearchgate.net

Global Distribution of Antimycin-Producing Actinomycetes and Ecological Significance

Actinomycetes, the group of bacteria that includes antimycin-producing Streptomyces, are widely distributed in diverse ecosystems globally, including soil, marine habitats, freshwater, and even within insects and plants. ekb.egmdpi.comnih.govnih.gov This widespread distribution of producing organisms suggests a broad ecological significance for antimycins. Streptomyces species capable of producing antimycins have been isolated from various sources, such as terrestrial soil samples and marine environments. researchgate.netresearchgate.net The ability of these bacteria to produce potent secondary metabolites like this compound contributes to their survival and ecological success in competitive natural environments. ekb.egresearchgate.net The ecological roles of actinomycetes extend to nutrient cycling, decomposition of organic matter, and influencing the microbial communities in their surroundings. mdpi.comnih.gov

Environmental Fate and Persistence Studies

The environmental fate and persistence of chemical compounds like this compound are important considerations for understanding their ecological impact. Studies on the environmental fate of antimicrobial peptides, which share some characteristics with antimycins as bioactive natural products, have investigated processes such as sorption to soil and transformation in aquatic environments. ethz.ch While specific detailed studies on the environmental fate and decomposition products solely of this compound are not extensively documented in the provided search results, research on the broader antimycin A complex indicates that it can degrade via hydrolysis, and its stability in aqueous solutions is influenced by temperature. invasivespeciescorporation.com The persistence of antibiotics in the environment is a recognized issue, with potential impacts on microbial communities and the development of antibiotic resistance. nih.gov Factors such as mobility and persistence in soil and water can lead to the presence of antibiotics and their by-products in various environmental compartments. nih.gov

Research on Environmental Applications and Selectivity in Aquatic Ecosystems

Antimycin A, which includes various congeners like this compound, has been explored for environmental applications, particularly in aquatic ecosystem management. invasivespeciescorporation.comwikipedia.orgreabic.net One notable application is its use as a piscicide (fish poison) under the product name Fintrol, primarily for managing fish populations, including the control of non-indigenous species. invasivespeciescorporation.comwikipedia.orgreabic.net This application leverages the toxicity of antimycin A to organisms that rely on mitochondrial respiration, although there can be significant divergence in toxicity between different species. science.gov

Research has investigated the species sensitivity distribution of antimycin A among fish and aquatic invertebrates. Studies have shown that fish are significantly more sensitive to antimycin A than invertebrates. For instance, acute studies (≤ 24 hours) demonstrated that fish were 174-fold more sensitive than invertebrates based on hazard concentrations (HC20). reabic.net Similarly, datasets comparing ≤ 96-hour toxicity values indicated fish were 193-fold more sensitive. reabic.net

The toxicity of antimycin A in aquatic environments is influenced by factors such as water pH, temperature, and fish mass. reabic.net While antimycin A has been used as a non-selective management chemical for fish removal, its registration status and the need for careful consideration of non-target species and environmental factors are highlighted in research. invasivespeciescorporation.comreabic.net The use of antimycin A in aquaculture to selectively remove smaller or more sensitive fish species to enhance the production of target species like catfish has also been reported. wikipedia.orgresearchgate.net

Compound Information

Compound NamePubChem CID
This compound14957 (Note: PubChem CID 14957 is for Antimycin A, which is a mixture of congeners including A9. Specific CID for A9 alone was not found in the search results). nih.govwikipedia.orgnih.gov

Data Tables

While extensive quantitative data specifically for this compound's ecological interactions or environmental fate was not found in a format suitable for detailed tables within the search results, the following summarizes the relative sensitivity of fish and invertebrates to Antimycin A (which includes A9) in aquatic toxicity studies.

Table 1: Relative Sensitivity of Fish and Aquatic Invertebrates to Antimycin A

Organism GroupAcute Toxicity (≤ 24 h) HC20Acute Toxicity (≤ 96 h) HC20Relative Sensitivity (vs Invertebrates) ≤ 24 hRelative Sensitivity (vs Invertebrates) ≤ 96 h
Fish0.088 µg/L reabic.net0.059 µg/L reabic.net174-fold more sensitive reabic.net193-fold more sensitive reabic.net
Invertebrates15.35 µg/L reabic.net11.39 µg/L reabic.net--

Note: HC20 represents the hazard concentration for 20% of the species.

Advanced Methodologies and Future Research Directions in Antimycin A9 Studies

Spectroscopic and Mass Spectrometric Techniques for Structural Elucidation

Spectroscopic and mass spectrometric methods are fundamental for determining the chemical structure of antimycin A9 and other related antimycins. High-resolution mass spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is commonly employed to determine the precise molecular weight and elemental composition of isolated compounds. nih.govresearchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR techniques, provides detailed information about the arrangement of atoms and functional groups within the molecule, allowing for the full structural assignment and confirmation of the absolute configuration. nih.govresearchgate.netresearchgate.netmdpi-res.com The combination of HRESIMS and NMR data is crucial for identifying novel antimycin analogues and confirming the structures of known compounds like this compound by comparison with literature data. nih.govresearchgate.netresearchgate.net Automated structure elucidation frameworks utilizing NMR spectra are also being developed, which could potentially accelerate the identification process of complex natural products like antimycins. rsc.org

Advanced Microscopy Techniques

Advanced microscopy techniques are vital for visualizing the effects of this compound at the cellular and subcellular levels, particularly concerning its known impact on mitochondria.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of cells and tissues, allowing researchers to observe external changes induced by this compound treatment. nih.govnih.gov For instance, SEM analysis of fungal mycelia treated with antimycin A1 revealed significant morphological alterations, including stripped, rough, and folded surfaces, severe distortion, and breakage. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of internal cellular structures and organelles, such as mitochondria, in detail. nih.govnih.gov TEM studies on cells treated with antimycin A have shown drastic changes in mitochondrial appearance, including swelling, loss of cristae, and decreased matrix density. nih.gov TEM is particularly useful for assessing the ultrastructural damage to mitochondria caused by this compound. nih.gov However, TEM is limited to very thin sections, which can restrict the ability to image the entire mitochondrial network within a cell. mdpi.com

Table 1: Applications of Advanced Microscopy Techniques in Antimycin Studies

Microscopy TechniqueApplication in Antimycin StudiesKey Findings (Examples with Antimycin A/A1)
SEMObservation of external cellular/mycelial morphology changesMycelial distortion, breakage, and surface alterations. nih.gov
TEMVisualization of internal cellular structures, especially mitochondriaMitochondrial swelling, loss of cristae, and decreased matrix density. nih.gov
Confocal Microscopy3D imaging of cellular structures, mitochondrial network, membrane potentialObservation of reduced mitochondrial membrane potential; suitable for live-cell imaging of mitochondrial dynamics. nih.govmdpi.com

Omics Approaches

Omics approaches, such as metabolomics and transcriptomics, provide a global view of the molecular changes occurring in biological systems in response to this compound.

Metabolomics for Pathway Analysis

Table 2: Impact of Antimycin A1 on Metabolic Pathways in Rhizoctonia solani

Analysis TypeFindingSource
Metabolomic analysisSignificant impact on 12 metabolic pathways nih.gov

Transcriptomics for Gene Regulation Studies

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. This approach helps in understanding how this compound affects gene expression levels and identifies the regulatory pathways involved. nih.govahajournals.org RT-PCR analysis has shown that antimycin A1 can suppress the transcription levels of genes encoding components of the mitochondrial electron transport chain. nih.gov Dynamic transcriptome analysis can identify genes that are significantly upregulated or downregulated in response to treatment, providing insights into the cellular defense mechanisms or pathways leading to cell death. ahajournals.org Research on the biosynthesis of antimycins themselves has utilized transcriptomics to study the regulation of the ant gene cluster by specific transcription factors. nih.govresearchgate.net Single-cell transcriptomics offers even finer resolution for studying gene regulation during cell state transitions. embopress.org

Table 3: Genes with Suppressed Transcription Levels by Antimycin A1 in Rhizoctonia solani

GeneDescription (Inferred from Context)Source
ATP6ATP synthase subunit 6 nih.gov
ATP8ATP synthase subunit 8 nih.gov
COX3Cytochrome c oxidase subunit III nih.gov
QCR6Cytochrome bc1 complex subunit 6 (Ubiquinol-cytochrome c reductase complex core protein 2) nih.gov
CytBCytochrome b nih.gov
ND1NADH dehydrogenase subunit 1 nih.gov
ND3NADH dehydrogenase subunit 3 nih.gov

Structural Biology Techniques for Target Elucidation

Structural biology techniques aim to determine the three-dimensional structures of biological macromolecules, providing insights into their function and interactions with small molecules like this compound.

X-ray Crystallography of Protein-Antimycin Complexes

X-ray crystallography is a powerful technique used to determine the atomic-resolution structures of proteins and protein-ligand complexes. crelux.comresearchgate.net By obtaining crystals of a target protein in complex with this compound, researchers can visualize the precise binding site and interactions between the compound and its target. crelux.comresearchgate.net This information is invaluable for understanding the mechanism of action and for the rational design of new inhibitors. X-ray crystallography has been applied to study protein complexes involved in mitochondrial respiration, which are known targets of antimycins. cam.ac.uknobelprize.org While specific crystal structures of this compound bound to its targets were not prominently found in the search results, the technique remains a key method for elucidating the structural basis of antimycin interactions with proteins like cytochrome c reductase (Complex III) or anti-apoptotic proteins. cam.ac.uknih.gov Obtaining high-quality protein crystals, especially for membrane proteins or large complexes, can be challenging but is essential for successful crystallographic studies. crelux.comresearchgate.net

Table 4: Key Steps in X-ray Crystallography for Protein-Ligand Complexes

StepDescriptionSource
Protein PurificationObtaining highly pure target protein. researchgate.net
CrystallizationGrowing well-ordered protein crystals, potentially with the ligand bound. crelux.comresearchgate.net
X-ray DiffractionExposing crystals to X-rays and collecting diffraction patterns. researchgate.net
Data ProcessingConverting diffraction patterns into electron density maps. researchgate.net
Structure DeterminationBuilding and refining the atomic model based on electron density maps. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Interactions

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of biological macromolecules and their complexes. delmic.comjeolusa.comspringernature.com This method is particularly valuable for studying large, flexible, or membrane-bound protein complexes that are challenging to crystallize for X-ray crystallography. delmic.comjeolusa.com

In the context of this compound, Cryo-EM can provide detailed structural insights into its interaction with its primary target, cytochrome c reductase (Complex III). By visualizing the binding site of this compound on Complex III at near-atomic resolution, researchers can gain a precise understanding of the molecular basis of its inhibitory activity. delmic.comjeolusa.com This structural information is vital for structure-activity relationship studies and could inform the design of novel analogs with modified potency or specificity. Furthermore, Cryo-EM can be used to study the interaction of this compound with Bcl-2/Bcl-xL proteins, revealing how this small molecule binds to and inhibits these anti-apoptotic targets. researchgate.netcellsignal.cnnih.gov Cryo-EM also allows for the study of macromolecular interactions in their near-native state and can help distinguish different conformational states of a protein upon ligand binding. delmic.com Challenges in Cryo-EM for small molecules like this compound can include achieving sufficient resolution and overcoming preferred orientation issues of the sample on the grid. biorxiv.org

Genetic Engineering and Molecular Biology Tools for Biosynthesis and Functional Studies

Genetic engineering and molecular biology tools are indispensable for investigating the biosynthesis of this compound and manipulating its production. The antimycin biosynthetic gene cluster (ant) has been identified in Streptomyces species. researchgate.netresearchgate.netbeilstein-journals.orgsecondarymetabolites.org This cluster contains genes encoding the enzymes responsible for the assembly of the antimycin structure, including a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, as well as tailoring enzymes. researchgate.netbeilstein-journals.orgnih.govresearchgate.net

Genetic engineering techniques, such as gene knockout, overexpression, and site-directed mutagenesis, can be applied to the ant cluster to:

Elucidate the function of individual genes and enzymes in the biosynthetic pathway. researchgate.net

Identify key steps and intermediates in this compound biosynthesis. researchgate.netbeilstein-journals.org

Engineer host strains for increased production of this compound or specific analogs. researchgate.netmdpi.com

Generate novel antimycin derivatives through combinatorial biosynthesis by modifying the ant genes or introducing genes from other biosynthetic pathways. researchgate.net

Heterologous expression of the antimycin biosynthetic gene cluster in more genetically tractable hosts like Escherichia coli or other Streptomyces species facilitates genetic manipulation and production optimization. researchgate.netnih.gov Molecular biology tools, including PCR, DNA cloning, and sequencing, are fundamental to these genetic engineering approaches. mdpi.com The development of CRISPR/Cas systems for genome editing in Streptomyces has further accelerated the ability to precisely modify antimycin biosynthetic gene clusters. researchgate.net

Computational and Theoretical Approaches in this compound Research

Computational and theoretical approaches play a significant role in complementing experimental studies of this compound. These methods can provide insights into molecular properties, interactions, and reaction mechanisms that are difficult to probe experimentally.

Key computational approaches include:

Molecular Docking: Used to predict the binding mode and affinity of this compound to its target proteins, such as Complex III and Bcl-2/Bcl-xL. nih.govresearchgate.net This can help rationalize experimental observations and guide the design of new inhibitors.

Molecular Dynamics Simulations: Provide dynamic information about the interaction between this compound and its targets, revealing conformational changes and the stability of the bound complex over time.

Quantitative Structure-Activity Relationship (QSAR) Analysis: Relates the chemical structure of this compound and its analogs to their biological activity. This can help identify structural features important for activity and predict the activity of new compounds.

Bioinformatics: Analysis of genomic data to identify potential new antimycin biosynthetic gene clusters or related pathways in other microorganisms. researchgate.netbeilstein-journals.orgsecondarymetabolites.orgplos.orgresearchgate.net Tools like antiSMASH are used for this purpose. mdpi.com

Cheminformatics: Used for managing, analyzing, and visualizing chemical data related to this compound and its analogs, facilitating the exploration of chemical space and the identification of promising compounds.

Computational methods have already been used to predict the interaction of antimycin A with the hydrophobic groove of Bcl-xL. nih.govresearchgate.net These approaches can guide experimental design and prioritize compounds for synthesis and testing.

Emerging Research Avenues and Challenges

Despite significant progress, several emerging research avenues and challenges exist in this compound studies.

Exploring Cryptic Biosynthetic Gene Clusters

Genome sequencing projects have revealed that many microorganisms, particularly actinomycetes like Streptomyces, possess numerous "cryptic" or "silent" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. beilstein-journals.orgmdpi.complos.orgmdpi.com These cryptic BGCs represent a vast untapped source of novel natural products, potentially including new antimycin analogs. plos.orgmdpi.com

Challenges in exploring cryptic BGCs include:

Identifying the specific conditions or genetic manipulations required to activate these silent clusters. mdpi.complos.orgmdpi.com

Developing high-throughput screening methods to detect the production of novel compounds from activated clusters.

Structural elucidation of the newly discovered compounds.

Strategies to activate cryptic BGCs include modifying culture conditions, co-culturing with other microorganisms, and genetic manipulation of regulatory genes or the BGCs themselves. mdpi.complos.orgmdpi.com

Development of Novel Research Probes and Tools Based on this compound

This compound's specific interaction with its targets makes it a valuable starting point for developing novel research probes and tools. researchgate.netcellsignal.cn These tools can be used to study mitochondrial function, apoptosis pathways, and other biological processes influenced by antimycins.

Potential research probes and tools include:

Fluorescently labeled this compound analogs: To visualize and track the compound's distribution and binding in live cells. biorxiv.orgnih.govichb.pl

Affinity probes: this compound derivatives that can be used to isolate and identify its binding partners in complex biological mixtures.

Chemically modified this compound analogs: With altered solubility, permeability, or target specificity for specific research applications. For example, a synthetic derivative of antimycin A3 that does not inhibit the respiratory chain but still promotes apoptosis has been developed. researchgate.net

Antimycin-based biosensors: To detect or quantify specific biological activities or molecules related to its mechanism of action.

Developing such tools requires sophisticated synthetic chemistry and careful validation to ensure their specificity and functionality.

Understanding Resistance Mechanisms in Target Organisms at a Molecular Level

Resistance to antimycins can arise in target organisms, limiting their effectiveness in various applications. Understanding the molecular mechanisms of resistance is crucial for overcoming this challenge and developing strategies to circumvent it.

Potential resistance mechanisms include:

Mutations in the target proteins (Complex III or Bcl-2/Bcl-xL) that reduce the binding affinity of this compound.

Increased expression or activity of efflux pumps that transport this compound out of the cell.

Enzymatic detoxification or modification of this compound.

Activation of alternative metabolic pathways that bypass the inhibited step.

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